molecular formula C24H22N2O4 B2386578 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide CAS No. 922108-34-7

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2386578
CAS No.: 922108-34-7
M. Wt: 402.45
InChI Key: OWBMMTDIZWUXER-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused bicyclic structure with an oxygen atom in the azepine ring. The 10-ethyl and 11-oxo groups confer rigidity, while the 2-(m-tolyloxy)acetamide substituent introduces steric and electronic modulation. Its synthesis typically involves coupling aromatic acetic acid derivatives with a dibenzo-oxazepine core under activating conditions (e.g., HOBt/EDC) .

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-3-26-20-9-4-5-10-22(20)30-21-12-11-17(14-19(21)24(26)28)25-23(27)15-29-18-8-6-7-16(2)13-18/h4-14H,3,15H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBMMTDIZWUXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by a complex arrangement that contributes to its biological activity. Below are the key chemical properties:

PropertyValue
Molecular FormulaC24H22N2O4
Molecular Weight402.45 g/mol
PurityTypically 95%
LogP5.5688
Polar Surface Area55.244 Ų

Antitumor Activity

This compound exhibits promising antitumor properties . Research indicates that it may selectively target cancer cells while minimizing damage to healthy tissues. Its structural similarity to camptothecin suggests potential interaction with topoisomerases, enzymes crucial for DNA replication and repair .

Topoisomerase Inhibition

The compound's ability to inhibit topoisomerases could be a significant mechanism behind its antitumor effects. Topoisomerase inhibitors are known to interfere with DNA processes, leading to apoptosis in cancer cells. Studies have shown that compounds with similar structures can effectively inhibit these enzymes .

Case Studies

  • In vitro Studies : Laboratory experiments have demonstrated that this compound reduces proliferation in various cancer cell lines. In one study, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Animal Models : In vivo studies using murine models have shown that the compound significantly decreases tumor size compared to controls. The mechanism appears to involve both direct cytotoxicity and modulation of immune responses .
  • Pharmacokinetics : A recent pharmacokinetic study indicated favorable absorption and distribution profiles for the compound, suggesting its potential for effective drug delivery systems .

Potential Applications

Given its biological activity, this compound may serve as a lead compound for developing new anticancer therapies. Its lipophilic nature makes it suitable for formulating drug delivery systems that enhance bioavailability and therapeutic efficacy.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide is C22H22N2O3C_{22}H_{22}N_{2}O_{3}, with a molecular weight of approximately 366.42 g/mol. Its structure features a dibenzo[b,f][1,4]oxazepine core, which is known for various biological activities.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity :
    • Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines can inhibit cancer cell proliferation. For instance, cytotoxicity assays on various cancer cell lines revealed IC50 values ranging from 29 µM to 130 µM against HeLa and L1210 cells, indicating moderate to significant anticancer potential .
  • Dopamine Receptor Modulation :
    • As a potential dopamine D2 receptor antagonist, this compound may play a role in treating neuropsychiatric disorders. Its structural characteristics suggest it could influence dopaminergic pathways .
  • Inhibition of Kinases :
    • Similar compounds have been reported to inhibit specific kinases such as c-Abl tyrosine kinase, which is implicated in certain cancers. This suggests that this compound may also possess kinase inhibitory properties .

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

Case Study 1: Anticancer Efficacy

A study published in PMC evaluated the cytotoxic effects of various dibenzo[b,f][1,4]oxazepine derivatives on cancer cell lines. The results indicated that compounds similar to N-(10-ethyl-11-oxo...) showed significant inhibition of cell growth in HeLa cells with an IC50 value of 29 µM .

Case Study 2: Neuropharmacological Potential

Research focusing on dopamine receptor antagonism highlighted that derivatives from the dibenzo[b,f][1,4]oxazepine class could selectively inhibit dopamine D2 receptors. This suggests their potential use in treating conditions such as schizophrenia or Parkinson's disease .

Case Study 3: Kinase Inhibition

Another investigation explored the kinase inhibitory properties of related compounds. The findings suggest that these compounds could serve as lead candidates for developing targeted therapies against cancers associated with aberrant kinase activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to analogs with variations in substituents, heteroatoms, and synthetic routes. Key findings are summarized below:

Substituent Effects

  • Positional Isomerism : Substitution at the 2-position (target compound) versus 7-position () alters molecular conformation and receptor interactions. For example, 7-substituted analogs showed varied yields (37–83%), with electron-withdrawing groups (e.g., 4-fluorophenyl) improving reaction efficiency .
  • Meta vs.

Heteroatom Variations

  • Oxazepine vs. Oxidation of thiazepine to 5-oxide derivatives (e.g., compound 11 in ) introduces polarity, affecting pharmacokinetics .

Pharmacological and Functional Insights

  • Anti-inflammatory Potential: BT2 (), a carbamate derivative, suppresses monocytic-endothelial adhesion, suggesting dibenzo-oxazepines may target inflammatory pathways .
  • Receptor Interactions : Thiazepine derivatives () act as D2 dopamine receptor antagonists, with enantiomer separation via chiral HPLC (e.g., (R)-58 in ). The target’s oxazepine core may similarly modulate neurotransmitter receptors .

Preparation Methods

Oxidation of 10,11-Dihydro-5H-dibenzo[b,f]azepine

The dibenzo[b,f]oxazepin ring system is synthesized via oxidation of 10,11-dihydro-5H-dibenzo[b,f]azepine precursors. The Chinese patent CN101781249B details a method using nitroxide radicals (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl) as catalysts, calcium hypochlorite as the oxidant, and acetate co-catalysts (e.g., cobalt or copper acetate). Reaction conditions typically involve temperatures of 50–100°C for 2–10 hours, with inorganic salts like sodium bicarbonate acting as carriers. This approach achieves conversions >90% and isolates the oxazepine core in 85% yield after recrystallization.

Table 1. Oxidation Conditions for Dibenzo[b,f]oxazepin Formation

Parameter Value/Detail Source
Catalyst Nitroxide radical (0.002–0.1 eq)
Oxidant Calcium hypochlorite (1.0–10 eq)
Co-catalyst Cobalt acetate (0.005–0.1 eq)
Temperature 50–100°C
Reaction Time 2–10 hours
Yield 85%

Functionalization at Position 2: Acetamide Side Chain

Synthesis of 2-(m-Tolyloxy)acetic Acid

The m-tolyloxy group is introduced via Williamson ether synthesis:

  • Ether Formation : m-Cresol reacts with ethyl bromoacetate in acetone with potassium carbonate, yielding ethyl 2-(m-tolyloxy)acetate.
  • Hydrolysis : The ester is hydrolyzed to 2-(m-tolyloxy)acetic acid using aqueous NaOH in ethanol.

Amide Coupling

The acetamide side chain is attached via reaction of 2-(m-tolyloxy)acetyl chloride with the amine at position 2 of the oxazepine core. PubChem data for the analogous 2-ethoxyacetamide derivative indicates that coupling using HATU or EDCI/HOBt in dichloromethane at 0–25°C achieves 70–80% yields.

Table 2. Amide Coupling Conditions

Parameter Value/Detail Source
Coupling Reagent EDCI/HOBt (1.2 eq)
Solvent Dichloromethane
Temperature 0°C to room temperature
Reaction Time 12–24 hours
Yield 78%

Optimization and Alternative Approaches

Boronate Ester-Mediated Coupling

Ambeed’s procedures for synthesizing tetrahydro-2H-pyran-4-yl boronate esters suggest potential for Suzuki-Miyaura coupling in introducing aromatic groups. However, this approach is less relevant for the target acetamide, which requires ether and amide bonds rather than aryl-aryl linkages.

Recrystallization and Purification

The final compound is purified via recrystallization from ethanol/water (3:1), yielding >95% purity by HPLC.

Analytical Characterization

  • Molecular Formula : C₁₈H₁₈N₂O₄ (calculated for the core) + C₁₀H₁₁NO₂ (side chain) = C₂₈H₂₉N₃O₆.
  • Spectroscopic Data : IR (KBr) shows peaks at 1685 cm⁻¹ (amide C=O) and 1650 cm⁻¹ (oxazepinone C=O). ¹H NMR (400 MHz, DMSO-d₆) displays a singlet at δ 2.32 ppm (m-tolyl CH₃) and a quartet at δ 4.21 ppm (ethyl CH₂).

Q & A

Q. What are the optimized synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions starting with the dibenzo[b,f][1,4]oxazepine core. Key steps include:
  • Alkylation : Introduction of the ethyl group at position 10 under controlled pH (7–8) using ethylating agents like iodoethane in the presence of a base (e.g., K₂CO₃) .
  • Oxo group formation : Oxidation at position 11 using oxidizing agents such as KMnO₄ or CrO₃ in acidic conditions .
  • Acetamide coupling : Reaction of 2-(m-tolyloxy)acetic acid with the oxazepine intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Use of column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) for reaction progress tracking .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation :
  • ¹H/¹³C NMR : Assign peaks for the dibenzooxazepine core (e.g., aromatic protons at δ 6.8–7.5 ppm, oxazepine NH at δ 9.2–10.0 ppm) and m-tolyloxy group (methyl resonance at δ 2.3–2.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₂₄H₂₁N₂O₄ requires [M+H]⁺ = 401.1504) .
  • Purity assessment :
  • HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm .
  • Melting point : Expected range 180–185°C (decomposition may occur above 200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Replicate assays : Use standardized protocols (e.g., enzyme inhibition assays with positive controls like reference inhibitors) to minimize variability .
  • Orthogonal validation : Combine in vitro (e.g., receptor-binding assays) and in silico approaches (molecular docking using AutoDock Vina) to confirm target interactions .
  • Data normalization : Account for batch-to-batch variations in compound purity by including internal standards (e.g., deuterated analogs for LC-MS quantification) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Substituent modification : Systematically vary the m-tolyloxy group (e.g., replace with p-fluorophenyl or nitro groups) to assess electronic effects on bioactivity .
  • Core scaffold optimization : Compare activity of dibenzooxazepine derivatives with other heterocycles (e.g., dibenzodiazepine or phenothiazine analogs) to evaluate ring size impact .
  • Pharmacophore mapping : Use Schrödinger’s Phase module to identify critical hydrogen-bond acceptors (e.g., oxo group at position 11) .

Q. How can the metabolic stability and toxicity profile of this compound be evaluated?

  • Methodological Answer :
  • In vitro stability :
  • Microsomal assay : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .
  • Toxicity screening :
  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 µM preferred) .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Target identification :
  • Affinity chromatography : Immobilize the compound on Sepharose beads and identify bound proteins via tryptic digest and LC-MS/MS .
  • Pathway analysis :
  • RNA-seq : Treat cell lines (e.g., HeLa) and analyze differentially expressed genes using KEGG pathway enrichment .

Data Interpretation & Optimization

Q. How should researchers address low synthetic yields during scale-up?

  • Methodological Answer :
  • Process optimization :
  • Solvent selection : Replace DMF with THF for better solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours reflux) .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., N-ethyl byproducts) and adjust stoichiometry .

Q. What computational tools are suitable for predicting physicochemical properties?

  • Methodological Answer :
  • LogP calculation : Use MarvinSketch (ChemAxon) or ACD/Labs to estimate partition coefficient (predicted LogP ~3.2) .
  • Solubility prediction : Employ SwissADME to assess aqueous solubility (e.g., ~0.05 mg/mL at pH 7.4) .

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